![molecular formula C23H30N4O3 B2882505 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide CAS No. 2097902-08-2](/img/structure/B2882505.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Process Development for CGRP Receptor Inhibitors
Research led by Cann et al. (2012) focused on the development of an enantioselective, stereoselective, and economical synthesis for a potent CGRP receptor antagonist, demonstrating the importance of such compounds in therapeutic applications, particularly for migraine treatments Cann, R. O., et al. (2012).
PET Tracers for Serotonin Receptors
García et al. (2014) synthesized carboxamides as analogs of WAY100635 to explore new PET tracers for serotonin 5-HT(1A) receptors, underlining the role of such compounds in neuroimaging and the study of neuropsychiatric disorders García, G., et al. (2014).
Antibacterial Quinolones and Naphthyridines
Research by Sánchez et al. (1988) on the synthesis and structure-activity relationships of quinolone and naphthyridine carboxylic acids emphasizes their antibacterial potency, showcasing the relevance of structurally related compounds in combating bacterial infections Sánchez, J., et al. (1988).
Novel Skeletal Muscle Sodium Channel Blockers
Catalano et al. (2008) developed conformationally restricted analogues of tocainide, illustrating the exploration of such compounds for their potential as sodium channel blockers, which could be beneficial in treating muscle-related disorders Catalano, A., et al. (2008).
Antimicrobial Activity of Heterocyclic Carboxamides
Patel, N. and Patel, S. D. (2010) synthesized thiazolidinone derivatives of quinolone carboxamides, evaluating their antimicrobial activity and highlighting the utility of such compounds in addressing antibiotic resistance Patel, N., & Patel, S. D. (2010).
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway . This inhibition leads to a decrease in the transactivation activity of NF-κB , a protein complex that controls the transcription of DNA .
Biochemical Pathways
The affected pathway is the ERKs/RSK2 signaling pathway . The downstream effects of this inhibition include a decrease in the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These molecules play key roles in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Result of Action
The molecular and cellular effects of the compound’s action include a dramatic suppression of cell migration, as observed in JB6 Cl41 cells treated with EGF . This is achieved through the inhibition of IκBα phosphorylation at Ser32 , resulting in the inhibition of NF-κB activation and cell migration .
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-29-20-7-3-16(15-21(20)30-2)9-12-24-23(28)18-10-13-27(14-11-18)22-8-6-19(25-26-22)17-4-5-17/h3,6-8,15,17-18H,4-5,9-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJFOIDMWSQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
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